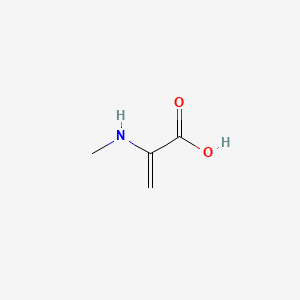

N-Methyldehydroalanine

Description

Structure

3D Structure

Properties

CAS No. |

84888-65-3 |

|---|---|

Molecular Formula |

C4H7NO2 |

Molecular Weight |

101.10 g/mol |

IUPAC Name |

2-(methylamino)prop-2-enoic acid |

InChI |

InChI=1S/C4H7NO2/c1-3(5-2)4(6)7/h5H,1H2,2H3,(H,6,7) |

InChI Key |

FLEYLGCAQDCGHN-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=C)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for N Methyldehydroalanine and Its Derivatives

Precursor-Based Synthesis Strategies for N-Methyldehydroalanine

The most common approaches for synthesizing this compound derivatives begin with readily available amino acid precursors, such as serine and cysteine. These strategies involve the activation of the β-substituent to create a good leaving group, followed by an elimination reaction to form the characteristic α,β-double bond.

Beta-elimination is a foundational strategy for generating the dehydroalanine (B155165) backbone. acs.org The process involves the removal of a proton from the α-carbon and the departure of a leaving group from the β-carbon of a serine or cysteine derivative. The N-methyl group can be introduced either before or after the elimination step.

Base-mediated elimination is a widely employed and effective method for the synthesis of dehydroalanine derivatives. nih.gov These protocols utilize various bases to facilitate the removal of the α-proton, triggering the elimination of a leaving group from the β-position.

One direct route to an this compound-containing peptide involves the use of an N,S-dimethylcysteine precursor. In a synthesis of a fragment of the hepatotoxin microcystin (B8822318), a peptide containing an N,S-diMeCys residue was treated with the non-nucleophilic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in methanol. This base-catalyzed β-elimination resulted in the formation of the desired this compound residue. rsc.org

Another approach involves the methylation of a protected serine derivative. The treatment of an O-benzylserine derivative with sodium hydride and methyl iodide, common reagents for N-methylation, can lead to the this compound derivative through a competing β-elimination reaction. While this can be an unwanted side reaction when N-methylserine is the desired product, the conditions can be tuned to favor the elimination pathway.

For dehydroalanine derivatives more broadly, cesium carbonate (Cs₂CO₃) has been used to mediate a simultaneous esterification and elimination process. This one-pot synthesis starts from N-protected serines and various haloalkanes to produce dehydroalanine esters. rsc.org Similarly, the use of tetrabutylammonium fluoride (TBAF) provides a mild and efficient method for the antiselective E2 elimination from carbonate derivatives of serine, yielding dehydropeptides rapidly and with minimal side reactions.

| Precursor | Base/Reagent | Product Type | Reference |

| N,S-dimethylcysteine peptide | DBU | This compound peptide | rsc.org |

| N-protected serine | Cs₂CO₃ / Haloalkane | Dehydroalanine ester | rsc.org |

| O-Benzylserine derivative | NaH / MeI | This compound derivative | |

| Serine carbonate derivative | TBAF | Dehydroalanine derivative |

While base-mediated eliminations are common, transition metal catalysis offers alternative pathways for the synthesis and modification of dehydroamino acids. Although direct transition metal-catalyzed β-elimination from serine or cysteine to form this compound is not extensively documented, related catalytic reactions highlight the utility of these metals.

Palladium-mediated cross-coupling reactions have been successfully applied to modify existing dehydroalanine residues within peptides. Using a water-soluble catalyst like Pd(EDTA)(OAc)₂, various arylboronic acids can be coupled to the dehydroalanine moiety. nih.gov This Heck-type reaction demonstrates the ability of palladium catalysts to interact with the dehydroalanine scaffold under mild, aqueous conditions, which is crucial for biological applications. nih.govresearchgate.net

Furthermore, rhodium(III) catalysis has been employed for the stereoselective C-H alkylation of dehydroamino acid motifs already incorporated within peptides to create more complex β,β-disubstituted derivatives. researchgate.net These methods showcase the power of transition metals to functionalize the dehydroamino acid core, even if they are not primarily used for the initial elimination step. The development of transition metal-catalyzed protocols that directly effect the β-elimination from N-methylserine or N-methylcysteine derivatives remains an area for further exploration.

Alternative to precursor-based elimination, this compound scaffolds can be constructed through reactions that build the carbon backbone and introduce the nitrogen functionality concurrently. These methods include classic organic reactions like Aldol-type condensations and Curtius rearrangements.

The Aldol reaction is a powerful C-C bond-forming reaction that can be adapted to synthesize α,β-unsaturated amino acids. acs.org A relevant strategy involves the proline-catalyzed Aldol condensation between a glycine (B1666218) Schiff base and a variety of aldehydes. researchgate.netnih.gov This reaction proceeds through an initial Aldol addition to form a β-hydroxy intermediate, which then undergoes dehydration to yield the α,β-dehydroamino acid derivative. researchgate.net

This methodology has been shown to be effective for a wide range of aldehydes, including enolizable alkyl aldehydes, producing Z-configured α,β-dehydroamino esters in high yields. researchgate.net A key aspect of this approach is the use of a benzophenone imine of glycine where a hydroxyl group on the imine is crucial for achieving high reactivity and stereoselectivity. researchgate.netnih.gov For the synthesis of this compound, this strategy could be conceptually adapted by starting with an N-methylglycine Schiff base or by N-methylation of the resulting dehydroalanine product. The reaction of an appropriate N-methylglycine nucleophile with formaldehyde, a simple C1 electrophile, represents a direct, albeit challenging, potential route to the this compound core following dehydration. researchgate.netnih.gov

The Curtius rearrangement is a versatile reaction that converts a carboxylic acid into a primary amine, carbamate, or urea through an isocyanate intermediate. nih.govwikipedia.org This reaction can be strategically applied to the synthesis of N-methyl enamides, such as this compound derivatives. The pathway commences with an α,β-unsaturated carboxylic acid, like methacrylic acid.

The carboxylic acid is first converted into an acyl azide (B81097). This transformation can be achieved using reagents such as diphenylphosphoryl azide (DPPA) or by converting the acid to an acyl chloride followed by reaction with sodium azide. wikipedia.org The resulting α,β-unsaturated acyl azide undergoes thermal or photochemical decomposition, losing nitrogen gas and rearranging to form a vinyl isocyanate. nih.gov This reactive isocyanate is then trapped in situ. To obtain the N-methyl derivative, the isocyanate could theoretically be reacted with a methylating agent or a methyl-containing nucleophile, although a more direct approach involves trapping with an alcohol (like tert-butanol) to form a Boc-protected enamine, which could be subsequently N-methylated. The rearrangement proceeds with retention of the vinyl geometry and is tolerant of a wide array of functional groups, making it a potentially powerful, though less common, method for accessing the this compound scaffold. wikipedia.org

Condensation and Rearrangement Pathways to this compound Scaffolds

Stereoselective Synthesis Approaches to this compound Precursors

The primary strategy for synthesizing this compound involves the β-elimination of a suitable leaving group from a chiral precursor, typically an N-methyl-β-hydroxy-α-amino acid like N-methylserine or N-methylthreonine, or from N-methyl-cysteine derivatives. Therefore, the stereoselective synthesis of these precursors is paramount for obtaining enantiomerically pure this compound derivatives.

Asymmetric Catalysis in this compound Scaffold Construction

Asymmetric catalysis offers an efficient route to chiral amino acid precursors by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Both metal-based catalysis and organocatalysis have been employed to construct the chiral scaffold of this compound precursors.

Transition metal catalysis, guided by chiral ligands, is a powerful tool for stereoselective synthesis. In the context of this compound precursors, the key transformations include asymmetric hydrogenation of a dehydroamino acid precursor or the asymmetric amination of a suitable keto-ester.

The design of chiral ligands is crucial for achieving high enantioselectivity. These ligands coordinate to a metal center, creating a chiral environment that directs the approach of the substrate, favoring the formation of one enantiomer over the other. Common classes of chiral ligands include those based on phosphines (e.g., BINAP, DuPhos), oxazolines (e.g., BOX), and N,N-ligands derived from amino alcohols.

For the synthesis of N-methylated amino acid precursors, rhodium and iridium complexes with chiral bisphosphine and P,N-ligands have shown considerable success in the asymmetric hydrogenation of N-acyl-α-enamides. While direct examples for N-methylated dehydroalanine precursors are not abundant, analogous hydrogenations of related dehydroamino acid derivatives provide a strong precedent for this approach. The choice of ligand, solvent, and reaction conditions can significantly impact both the yield and the enantiomeric excess (ee) of the product.

Table 1: Asymmetric Hydrogenation of Dehydroamino Acid Derivatives with Rh-Chiral Ligand Complexes Data presented is for analogous dehydroamino acid derivatives to illustrate ligand efficacy.

| Entry | Substrate | Chiral Ligand | Solvent | Enantiomeric Excess (ee) | Reference |

| 1 | Methyl (Z)-α-acetamidocinnamate | (R,R)-Et-DuPHOS | Methanol | >99% | [Asymmetric Hydrogenation Research] |

| 2 | Methyl (Z)-α-acetamidoacrylate | (S,S)-Chiraphos | Ethanol | 95% | [Asymmetric Hydrogenation Research] |

| 3 | N-acetyl-α-phenyl-dehydroalanine | (R)-BINAP | Toluene | 92% | [Asymmetric Hydrogenation Research] |

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of potentially toxic or expensive metals. For the synthesis of this compound precursors, organocatalytic Mannich reactions, Michael additions, and aminations are particularly relevant.

Chiral organocatalysts, such as those derived from proline or cinchona alkaloids, can activate substrates through the formation of transient iminium or enamine intermediates, or through hydrogen bonding interactions. For instance, the asymmetric Mannich reaction between an N-protected imine derived from glyoxylate and a nucleophile, catalyzed by a chiral Brønsted acid or a bifunctional thiourea catalyst, can produce chiral N-protected amino acid precursors. Subsequent N-methylation would lead to the desired this compound precursor.

Recent advancements have focused on the direct enantioselective functionalization of simple amino acid derivatives, providing access to a wide range of non-canonical amino acids. rsc.orgthieme.de These strategies can be adapted for the synthesis of precursors to this compound.

Table 2: Organocatalytic Asymmetric Synthesis of Amino Acid Precursors Data presented is for analogous systems to demonstrate catalyst performance.

| Entry | Reaction Type | Catalyst | Substrate | Product ee | Reference |

| 1 | Mannich Reaction | Proline | N-PMP-glyoxylate imine | 96% | [Organocatalysis Research] |

| 2 | Michael Addition | Cinchona-thiourea | Nitromethane to enoate | 94% | [Organocatalysis Research] |

| 3 | α-Amination | Chiral Phosphoric Acid | β-Ketoester | 98% | [Organocatalysis Research] |

Chiral Auxiliary-Mediated Syntheses of this compound

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the product.

In this approach, an achiral starting material is covalently attached to a chiral auxiliary. The steric and electronic properties of the auxiliary then direct the diastereoselective formation of a new stereocenter. For the synthesis of this compound precursors, an achiral glycine or alanine (B10760859) enolate equivalent can be alkylated or functionalized while attached to a chiral auxiliary.

Commonly used chiral auxiliaries include Evans' oxazolidinones and Oppolzer's camphorsultam. sigmaaldrich.com For example, an N-acyloxazolidinone derived from glycine can be deprotonated to form a chiral enolate. This enolate can then react with an electrophile that will eventually become the β-substituent of the amino acid precursor. The auxiliary effectively shields one face of the enolate, leading to a highly diastereoselective reaction. Subsequent N-methylation and cleavage of the auxiliary would yield the desired chiral N-methylated amino acid. A method for producing N-methyl cysteine, a potential precursor to this compound, utilizes an oxazolidinone intermediate derived from Fmoc-Cys(StBu)-OH, which undergoes iminium ion reduction to yield the N-methylated product with high yield. nih.govresearchgate.net

Table 3: Diastereoselective Alkylation of Glycine Enolates with Chiral Auxiliaries Data is representative of typical diastereoselectivities achieved with these auxiliaries.

| Entry | Chiral Auxiliary | Electrophile | Diastereomeric Ratio (dr) | Reference |

| 1 | (S)-4-Benzyl-2-oxazolidinone | Benzyl bromide | >99:1 | [Chiral Auxiliary Research] |

| 2 | (1R)-(+)-Camphorsultam | Methyl iodide | 98:2 | [Chiral Auxiliary Research] |

| 3 | (S)-1-Amino-2-methoxymethylpyrrolidine (SAMP) | Isopropyl iodide | 95:5 | [Chiral Auxiliary Research] |

A key advantage of the chiral auxiliary approach is the potential for the auxiliary to be recovered and reused, which is economically and environmentally beneficial. Many popular chiral auxiliaries, such as Evans' oxazolidinones and SAMP/RAMP auxiliaries, are designed for efficient recovery without loss of optical purity. sigmaaldrich.comwikipedia.org

For instance, after the diastereoselective alkylation and N-methylation steps, the chiral auxiliary can be cleaved from the this compound precursor under mild conditions, such as hydrolysis with lithium hydroxide and hydrogen peroxide for oxazolidinones. The auxiliary can then be isolated and recycled. Nickel(II) complexes of Schiff bases derived from glycine and a chiral ligand have also been used as recyclable systems for the asymmetric synthesis of α-amino acids. The chiral ligand in this system acts as a recoverable auxiliary, guiding the stereoselective alkylation of the glycine moiety.

The development of solid-phase supported chiral auxiliaries further simplifies the recovery process, as the auxiliary can be removed by simple filtration. These strategies enhance the practicality and scalability of chiral auxiliary-mediated synthesis of complex molecules like the precursors to this compound.

Functionalization and Derivatization Strategies for this compound Scaffolds

The exocyclic double bond in the Mdha residue is an electrophilic center, making it susceptible to a variety of nucleophilic addition reactions. This reactivity is the cornerstone of many functionalization strategies.

Side-Chain Modification Methodologies for this compound

The primary approach for modifying the Mdha side chain involves exploiting its character as a Michael acceptor. This allows for the introduction of a wide range of functionalities through conjugate addition.

The functionalization of Mdha residues proceeds with high regioselectivity, with nucleophiles exclusively attacking the β-carbon of the dehydroamino acid. The chemoselectivity of these reactions is also noteworthy, as the mild conditions often required for Michael additions are compatible with a variety of functional groups present in peptide chains.

A prime example of this is the addition of thiols to the Mdha side chain. This reaction is highly efficient and proceeds under mild conditions, often in aqueous solutions. For instance, the reaction of peptides containing Mdha with β-mercaptoethanol is rapid, highlighting the utility of this approach for bioconjugation. This reactivity has been extensively studied for the parent dehydroalanine (Dha) residue, where a wide array of thiols have been successfully added to introduce functionalities such as lipids and sugars. nih.govresearchgate.net Given the similar electronic nature of the α,β-unsaturated system, these methodologies are largely translatable to Mdha-containing peptides.

Beyond simple thiol additions, metal-catalyzed reactions have been employed for the functionalization of dehydroalanine residues, suggesting potential avenues for Mdha modification. For example, rhodium-catalyzed conjugate addition of arylboronic acids has been used to synthesize β-arylalanine derivatives from Dha. researchgate.net This indicates that carbon-carbon bond formation at the β-position of Mdha could be achievable, further expanding the repertoire of possible side-chain modifications.

The table below summarizes the types of nucleophiles that have been successfully added to dehydroalanine, with the understanding that similar reactivity is expected for this compound.

| Nucleophile Class | Example Nucleophile | Resulting Adduct |

| Thiols | Cysteine, β-mercaptoethanol, Thiolated lipids | Thioether linkage |

| Amines | Lysine (B10760008), various primary and secondary amines | Amine linkage |

| Carbon Nucleophiles | Arylboronic acids (with metal catalyst) | Carbon-carbon bond |

The incorporation of Mdha into a peptide chain is often itself a post-synthetic (or post-translational in a biological context) modification, typically arising from the elimination of a precursor amino acid like N-methyl-cysteine or N-methyl-serine. nih.gov Once formed, the Mdha residue serves as a reactive handle for further diversification of the peptide.

The chemical stability of Mdha allows for its persistence in complex natural products, yet its inherent reactivity can be harnessed for targeted modifications. researchgate.net The modification of Mdha residues after the initial peptide synthesis is complete is a powerful strategy for creating diverse peptide libraries from a single precursor. This approach is particularly valuable in drug discovery, where the systematic variation of side-chain functionalities can be used to optimize biological activity.

The electrophilic nature of the Mdha side chain makes it a target for nucleophilic attack within a biological system, which can be a mechanism of action for some natural products. researchgate.net In a synthetic context, this same reactivity can be used to introduce probes, labels, or other functionalities that can aid in studying the biological role of the peptide.

Peptidomimetic and Cyclic Derivative Synthesis Incorporating this compound

The inclusion of this compound in peptide structures can significantly influence their conformation and stability, making it a valuable component in the design of peptidomimetics and cyclic peptides. The N-methylation restricts the rotation around the N-Cα bond, which can pre-organize the peptide backbone for cyclization. nih.govnih.gov

The synthesis of cyclic peptides containing N-methylated amino acids, including by extension this compound, is a well-established strategy to enhance metabolic stability and cell permeability. researchgate.net Several macrocyclization strategies are compatible with the presence of N-methylated residues.

Head-to-tail cyclization is a common approach, where the N-terminal amine reacts with the C-terminal carboxylic acid to form a cyclic peptide. The presence of N-methylated residues, like Mdha, can favor the necessary cis-amide bond conformation at the preceding residue, which can facilitate cyclization. nih.gov Various coupling reagents can be employed for this transformation, and the specific choice of reagent and reaction conditions can be optimized to maximize the yield of the desired cyclic monomer over oligomeric side products. nih.gov

Another strategy involves side-chain to side-chain or side-chain to backbone cyclization. In the context of an Mdha-containing peptide, a nucleophilic side chain of another amino acid in the sequence could potentially be cyclized onto the β-carbon of the Mdha residue via an intramolecular Michael addition. This would result in a cyclic structure with a thioether or amine linkage, depending on the nucleophile. This approach is inspired by the biosynthesis of lanthipeptides, which involves the intramolecular addition of cysteine thiols to dehydroamino acid residues. researchgate.net

The following table outlines common macrocyclization strategies that can be applied to peptides containing this compound.

| Cyclization Strategy | Description | Key Considerations |

| Head-to-Tail Lactamization | Formation of an amide bond between the N- and C-termini of the linear peptide. | Choice of coupling reagent and high dilution conditions are critical to favor intramolecular cyclization. |

| Intramolecular Michael Addition | A nucleophilic side-chain (e.g., from Cys or Lys) attacks the β-carbon of the Mdha residue. | The peptide sequence must be designed to favor the cyclization geometry. |

| Ring-Closing Metathesis (RCM) | Requires the presence of two terminal alkene functionalities within the peptide sequence. | The Mdha double bond is generally not reactive in RCM, requiring the incorporation of other olefin-containing amino acids. |

The formation of spirocyclic or bridged structures from this compound residues is a more complex synthetic challenge and is not a widely reported transformation. However, the reactivity of the dehydroalanine moiety could, in principle, be exploited for such purposes through carefully designed intramolecular reactions.

For instance, an intramolecular Diels-Alder reaction could be envisioned if a suitable diene functionality were incorporated elsewhere in the peptide chain. The dehydroalanine double bond would act as the dienophile, leading to the formation of a bicyclic, bridged structure. The success of such a strategy would be highly dependent on the conformational pre-organization of the linear peptide to favor the intramolecular cyclization over intermolecular reactions.

Similarly, the formation of spirocyclic structures would likely require a multi-step process. One hypothetical approach could involve an initial functionalization of the Mdha side chain to introduce a new reactive group, which could then participate in a subsequent intramolecular cyclization to form the spirocyclic system. While speculative, these advanced synthetic strategies represent potential future directions for expanding the chemical diversity of this compound derivatives.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is paramount for reducing the environmental footprint of its production. Key areas of focus include maximizing the incorporation of reactant atoms into the final product (atom economy), minimizing the use of hazardous and wasteful solvents, and designing efficient and recyclable catalysts.

Atom Economy and Solvent Minimization in Synthetic Routes

Atom economy is a fundamental metric in green chemistry that assesses the efficiency of a chemical reaction in converting reactants into the desired product. An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no byproducts.

One common route to this compound-containing peptides involves the β-elimination of a protected N-methyl-cysteine derivative. For instance, the synthesis of an this compound-containing fragment of microcystin utilizes a solid-phase peptide synthesis approach followed by a solution-phase β-elimination. The precursor, an S,S-dimethylated N-methyl-cysteine peptide, undergoes elimination catalyzed by a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in methanol.

Table 1: Theoretical Atom Economy for a Representative β-Elimination Reaction

| Reactant | Molecular Weight ( g/mol ) | Product | Molecular Weight ( g/mol ) | Byproducts | Molecular Weight ( g/mol ) |

| Protected N-methyl-cysteine derivative | Varies | This compound derivative | Varies | Dimethyl sulfide, Protonated Base | 62.1, Varies |

Note: The exact atom economy depends on the specific protecting groups and the base used. However, the generation of byproducts such as dimethyl sulfide inherently lowers the atom economy.

Efforts to improve atom economy are focused on developing alternative synthetic strategies that minimize the formation of such byproducts.

Solvent minimization is another critical aspect of greening the synthesis of this compound. Traditional peptide synthesis often relies on hazardous solvents like N,N-dimethylformamide (DMF). The European Commission's restriction on DMF due to its toxicity has accelerated the search for greener alternatives.

Recent research has identified several promising green solvents for peptide synthesis, which can be extrapolated to the synthesis of N-Me-Dha derivatives. These include:

2-Methyltetrahydrofuran (2-MeTHF): A bio-based solvent that has shown good performance in solid-phase peptide synthesis.

Cyrene™ (dihydrolevoglucosenone): A biodegradable, bio-based solvent derived from cellulose.

N-Butylpyrrolidinone (NBP): A less toxic and biodegradable alternative to N-methylpyrrolidone (NMP).

Propylene carbonate: A green polar aprotic solvent.

Binary mixtures: Combinations of green solvents, such as anisole/N-octyl-2-pyrrolidone (NOP), have been explored to optimize solubility and resin swelling in solid-phase synthesis.

Beyond solvent replacement, minimizing solvent usage through process optimization, such as flow chemistry, can significantly reduce the environmental impact.

Catalyst Design for Sustainable this compound Production

The development of efficient and sustainable catalysts is a cornerstone of green chemistry. For this compound synthesis, research is exploring both heterogeneous catalysis and biocatalysis to replace stoichiometric reagents and improve reaction conditions.

Heterogeneous catalysts offer significant advantages in terms of ease of separation from the reaction mixture, reusability, and potential for use in continuous flow systems. While specific examples for the direct synthesis of this compound are still emerging, research into the dehydration of serine and its derivatives provides a promising avenue. The development of solid acid or base catalysts that can efficiently promote the elimination reaction from N-methyl-serine under mild conditions would represent a significant advancement in the sustainable production of this compound.

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers unparalleled specificity and operates under mild, aqueous conditions, making it an inherently green approach. The biosynthesis of natural products containing this compound, such as microcystins, provides a blueprint for potential biocatalytic routes.

In nature, dehydroamino acids are often formed through the enzymatic dehydration of serine or threonine residues. While a specific enzyme for the direct N-methylation and subsequent dehydration of a serine precursor to free this compound has not been extensively characterized for industrial application, the enzymatic machinery involved in the biosynthesis of microcystins could be harnessed.

Table 2: Potential Biocatalytic Approaches for this compound Synthesis

| Biocatalytic Strategy | Description | Potential Advantages |

| Engineered Dehydratases | Modifying known lantibiotic dehydratases to accept N-methyl-serine as a substrate. | High specificity, mild reaction conditions. |

| Whole-Cell Biotransformation | Utilizing engineered microorganisms to convert a simple precursor into this compound. | Can incorporate multiple enzymatic steps, potentially from simple carbon sources. |

| Directed Evolution of Enzymes | Improving the activity and stability of existing enzymes for the desired transformation. | Tailoring enzymes for specific industrial process conditions. |

The exploration of these biocatalytic avenues holds immense potential for developing truly sustainable and efficient methods for the production of this compound, moving away from traditional synthetic routes that rely on harsh reagents and generate significant waste.

Reactivity and Reaction Mechanisms of N Methyldehydroalanine

Nucleophilic Addition Reactions to the Dehydroalanine (B155165) Moiety of N-Methyldehydroalanine

The core reactivity of the this compound residue is defined by its α,β-unsaturated amide system. This system readily undergoes nucleophilic addition reactions, where a nucleophile attacks the β-carbon of the double bond. researchgate.net This reaction, a conjugate or Michael-type addition, is a key process in both synthetic applications and the biological mechanism of action of Mdha-containing molecules. wikipedia.orgmasterorganicchemistry.com The electrophilicity of the β-carbon is enhanced by the electron-withdrawing nature of the adjacent amide group, making it a prime target for a wide array of nucleophiles.

The Michael addition is a versatile method for forming new bonds by adding a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.org In the context of this compound, this reaction allows for the introduction of various functionalities by reacting with carbon, nitrogen, and oxygen-based nucleophiles. wikipedia.orgijsdr.org

For instance, nitrogen nucleophiles like amines and amides, and sulfur nucleophiles such as thiols, readily add to the double bond of dehydroalanine derivatives. rsc.org The addition of thiols, like cysteine and glutathione (B108866), to the Mdha residue in microcystins is a well-documented reaction, leading to the formation of conjugates. researchgate.netnih.gov This reaction is considered a detoxification pathway, as the resulting adducts often show reduced toxicity. nih.gov The reaction with thiols can be reversible and is catalyzed by base. researchgate.netacs.org The general terms aza-Michael addition and oxa-Michael addition are used to describe the 1,4-addition of nitrogen and oxygen nucleophiles, respectively. wikipedia.org

| Nucleophile Type | Example Nucleophile | Product Type | Significance |

| Carbon | Enolates (e.g., from malonates) | 1,5-Dicarbonyl compounds | C-C bond formation, synthesis of complex amino acids. wikipedia.org |

| Nitrogen | Amines, Anilines, Amides | β-Amino acid derivatives | Synthesis of diamino acids, heterocycles. d-nb.info |

| Oxygen | Alcohols, Water | β-Alkoxy/Hydroxy amino acids | Formation of ether or alcohol adducts. wikipedia.org |

| Sulfur | Thiols (e.g., Cysteine, Glutathione) | Thioether adducts | Bioconjugation, detoxification of toxins like microcystin (B8822318). researchgate.netnih.gov |

Achieving stereocontrol in Michael additions is a significant goal in organic synthesis. Asymmetric Michael additions to this compound esters allow for the synthesis of chiral amino acid derivatives with high enantiomeric purity. This is typically accomplished using chiral catalysts or auxiliaries that influence the facial selectivity of the nucleophilic attack on the planar dehydroalanine structure.

Organocatalysis has emerged as a powerful tool for these transformations. For example, chiral primary amines derived from cinchona alkaloids can catalyze the cascade aza-Michael-aldol reaction of α,β-unsaturated ketones. beilstein-journals.org Similarly, chiral phosphoric acids have been used to catalyze intramolecular aza-Michael additions, yielding chiral quinolone structures with high enantioselectivity (82–97% ee). d-nb.info N-heterocyclic carbenes (NHCs) are also effective catalysts, generating reactive enol intermediates that can participate in highly diastereo- and enantioselective intramolecular Michael reactions. nih.gov

| Catalyst/Auxiliary Type | Nucleophile | Substrate | Enantiomeric Excess (ee) |

| Chiral Phosphoric Acid | N-unprotected 2-aminophenyl | Vinyl ketones | 82-97% |

| Cinchona-based Primary Amine | Carbamates | Enone carbamates | up to 99% |

| N-Heterocyclic Carbene (NHC) | Internal (aldehyde) | Pendant enone | up to 99% |

When a nucleophilic group is suitably positioned within the same molecule as the this compound moiety, an intramolecular Michael addition can occur, leading to the formation of cyclic structures. This strategy is a powerful method for synthesizing heterocyclic compounds like piperidines and pyrrolidines. ntu.edu.sg

The reaction's success often depends on the nature of the nucleophile and the length of the tether connecting it to the Michael acceptor. Chiral catalysts can be employed to control the stereochemical outcome of these cyclizations. For instance, chiral cinchona-based primary amines have been used to catalyze the intramolecular enantioselective aza-Michael addition of carbamates and sulfonamides to form five- and six-membered nitrogen heterocycles with excellent enantioselectivity (92–97.5% ee). beilstein-journals.org Similarly, N-heterocyclic carbenes can catalyze intramolecular Michael reactions of substrates containing both an aldehyde (which forms the nucleophilic enol) and a pendant α,β-unsaturated acceptor, yielding cyclopentane (B165970) and other bicyclic products in high ee. nih.gov

| Substrate Type | Catalyst System | Product Heterocycle | Enantiomeric Excess (ee) |

| Enone Carbamates | Chiral Cinchona-based Diamine / TFA | Piperidines | up to 99% beilstein-journals.org |

| N-unprotected 2-aminophenyl vinyl ketones | Chiral Phosphoric Acid | Dihydro-4-quinolones | 82-97% d-nb.info |

| α,β-Unsaturated Aldehyde with pendant Enone | Chiral N-Heterocyclic Carbene | Substituted Cyclopentanes | up to 99% nih.gov |

Organometallic reagents provide a source of highly nucleophilic carbon atoms, which can add to the electrophilic double bond of this compound. The reactivity of these reagents can differ from that of softer nucleophiles, sometimes leading to different addition patterns.

Grignard (RMgX) and organolithium (RLi) reagents are powerful nucleophiles and strong bases. libretexts.orglibretexts.org Their reaction with α,β-unsaturated carbonyl systems can result in either 1,4-conjugate addition to the double bond or 1,2-addition directly to the carbonyl carbon. masterorganicchemistry.com While Grignard reagents alone often favor 1,2-addition to enones, the presence of a catalytic amount of a copper(I) salt can switch the selectivity to favor 1,4-addition. wikipedia.org Organolithium reagents are generally more reactive than Grignard reagents and can react with highly hindered carbonyls. dalalinstitute.com The strong basicity of these reagents is a limitation, as they will deprotonate any acidic functional groups in the substrate, such as alcohols or amides, rather than acting as a nucleophile. libretexts.orglibretexts.org

Catalytic hydrogenation is a common method for reducing the double bond of this compound to yield the saturated N-methylalanine residue. This reaction is typically performed using hydrogen gas (H₂) and a heterogeneous catalyst such as palladium, platinum, or rhodium. The transformation of dehydroamino acids can significantly impact the conformation and biological activity of peptides. rsc.org

In the context of microcystin analysis, the reduction of the Mdha unit is sometimes performed prior to hydrolysis to prevent unwanted side reactions like Michael addition or enamine hydrolysis under acidic conditions. nstl.gov.cn This can be achieved via conjugate addition of a hydride ion, for example from sodium borohydride (B1222165) (NaBH₄), which reduces the α,β-unsaturated system to the corresponding saturated N-methylalanine. nstl.gov.cn

Organometallic Additions and Related Reactivity of this compound

Electrophilic Reactivity and Cycloaddition Chemistry of this compound

This compound (Mdha) possesses a unique electronic structure characterized by an electron-rich enamine system conjugated with an electron-withdrawing carbonyl group. This "push-pull" arrangement imparts a versatile reactivity profile, allowing it to participate in a range of chemical transformations. The alkene moiety of Mdha can act as a nucleophile, an electrophile, or a participant in pericyclic reactions, making it a valuable synthon in organic chemistry. This section focuses on the electrophilic reactivity of the double bond and its role in cycloaddition reactions.

Diels-Alder and [3+2] Cycloadditions Involving this compound

The conjugated π-system of this compound and its derivatives makes them competent dienophiles in Diels-Alder reactions and dipolarophiles in [3+2] cycloaddition reactions. These reactions provide powerful methods for the construction of complex cyclic and heterocyclic amino acid analogs.

The stereochemical outcome of Diels-Alder reactions is highly predictable. The reaction is stereospecific with respect to both the diene and the dienophile, meaning that the stereochemistry of the starting materials is retained in the product. For a dienophile like an N-protected this compound derivative, the substituents on the double bond will maintain their relative orientation in the newly formed six-membered ring. masterorganicchemistry.comyoutube.com The concerted nature of the [4+2] cycloaddition dictates a syn-addition to the dienophile.

In reactions involving cyclic dienes, two diastereomeric products, designated as endo and exo, can be formed. The endo product, where the substituents of the dienophile are oriented towards the π-system of the diene, is often the kinetically favored product due to secondary orbital interactions.

For [3+2] cycloadditions, such as those involving azomethine ylides, the reaction is also stereospecific. The geometry of the dipolarophile is preserved in the resulting five-membered heterocyclic ring. rsc.orgnih.gov The reaction proceeds via a concerted mechanism, leading to the formation of multiple new stereocenters with a high degree of control. The enantioselectivity of these reactions can often be controlled through the use of chiral catalysts. rsc.orgnih.gov

A summary of stereochemical considerations in cycloaddition reactions is presented below:

| Reaction Type | Key Stereochemical Features | Typical Outcome for this compound Derivatives |

| Diels-Alder | Concerted [4+2] cycloaddition, stereospecific syn-addition. | Retention of dienophile geometry in the cyclohexene (B86901) product. Formation of endo and exo isomers with cyclic dienes. |

| [3+2] Cycloaddition | Concerted 1,3-dipolar cycloaddition, stereospecific. | Formation of highly substituted, stereochemically defined five-membered heterocycles. |

While typical Diels-Alder reactions involve an electron-rich diene and an electron-poor dienophile, this compound, being an electron-rich alkene, can participate in inverse electron demand Diels-Alder (IEDDA) reactions. wikipedia.orgmedsci.orgsigmaaldrich.com In this type of reaction, the electron-rich dienophile (this compound derivative) reacts with an electron-poor diene. wikipedia.org This reactivity is particularly useful for the synthesis of nitrogen-containing heterocyclic systems when aza-dienes are used. nih.govnih.gov

The regioselectivity of IEDDA reactions is governed by the frontier molecular orbitals (FMO) of the reactants. The interaction between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-poor diene is dominant. wikipedia.org

An example of an IEDDA reaction is the cycloaddition of this compound derivatives with electron-deficient tetrazines. nih.gov These reactions are often highly efficient and proceed under mild conditions.

Similarly, in [3+2] cycloadditions, the electronic nature of the reactants can be reversed. An electron-rich dipolarophile like an this compound derivative can react with an electron-poor dipole.

Electrophilic Functionalization of the Alkene System in this compound

The double bond in this compound is susceptible to attack by electrophiles. The electron-donating nitrogen atom enhances the nucleophilicity of the β-carbon, making it a primary site for electrophilic addition.

The reaction of this compound with halogens, such as in the chlorination of microcystin-LR, demonstrates the susceptibility of the double bond to electrophilic attack. The double bond of the Mdha moiety is a major reaction site. nih.govresearchgate.net The reaction with chlorine is proposed to proceed through the formation of a chloronium ion intermediate, which is then attacked by a nucleophile. In aqueous media, this can lead to the formation of chlorohydrins or dihydroxy derivatives upon subsequent hydrolysis. dfg.de

Studies on the chlorination of microcystin-LR have identified several transformation products resulting from the reaction at the Mdha residue. nih.govresearchgate.net

The hydrohalogenation of alkenes typically proceeds via a two-step mechanism involving the formation of a carbocation intermediate. The initial protonation of the alkene double bond by a hydrogen halide (e.g., HCl, HBr) leads to the formation of the more stable carbocation. For this compound, protonation is expected to occur at the β-carbon, leading to a carbocation stabilized by the adjacent nitrogen atom. Subsequent attack by the halide ion yields the final product.

The electron-rich double bond of this compound can undergo epoxidation and dihydroxylation. While specific studies on the epoxidation of isolated this compound are limited, the general reactivity of electron-rich alkenes suggests that it would readily react with peroxy acids (e.g., m-CPBA) or other epoxidizing agents to form the corresponding epoxide. The stereochemistry of the epoxidation is typically syn, with the epoxide being delivered to one face of the alkene. Highly stereoselective syntheses of N-protected amino epoxides have been developed, often proceeding through intermediates that allow for controlled delivery of the oxygen atom. nih.gov

Dihydroxylation of the double bond can be achieved using reagents like osmium tetroxide (OsO₄). The Sharpless asymmetric dihydroxylation provides a powerful method for the enantioselective synthesis of 1,2-diols from prochiral olefins. organic-chemistry.orgwikipedia.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand and a stoichiometric co-oxidant. organic-chemistry.orgwikipedia.org The choice of the chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) determines the facial selectivity of the dihydroxylation, allowing for the preparation of specific stereoisomers of the resulting diol. organic-chemistry.orgwikipedia.org The reaction proceeds via a concerted [3+2] cycloaddition of the osmium tetroxide to the alkene, followed by hydrolysis of the osmate ester. wikipedia.org

Oxidative cleavage of the Mdha moiety has also been observed during the degradation of microcystins, suggesting the formation of diol intermediates that are further oxidized. nih.gov

A summary of the electrophilic functionalization reactions is provided in the table below:

| Reaction | Reagent(s) | Key Mechanistic Features | Product(s) |

| Halogenation | Cl₂, Br₂ | Formation of a cyclic halonium ion intermediate, anti-addition. | Dihaloalkane |

| Hydrohalogenation | HCl, HBr | Formation of a carbocation intermediate, Markovnikov addition. | Haloalkane |

| Epoxidation | m-CPBA, etc. | Concerted transfer of an oxygen atom, syn-addition. | Epoxide |

| Dihydroxylation | OsO₄, NMO | Concerted [3+2] cycloaddition to form an osmate ester, syn-dihydroxylation. | 1,2-Diol |

| Asymmetric Dihydroxylation | OsO₄, chiral ligand (e.g., (DHQ)₂PHAL), co-oxidant | Catalytic cycle involving a chiral osmium-ligand complex. | Enantiomerically enriched 1,2-diol |

Catalytic Transformations Involving this compound

The reactivity of the this compound (Mdha) residue, a common feature in natural cyclic peptides like microcystins, is primarily dictated by its electrophilic double bond. acs.orgnih.govmdpi.com This moiety readily participates in Michael additions, a reactivity that can be harnessed and controlled through catalysis. acs.org Catalytic strategies offer precise control over bond formation, enabling the synthesis of complex molecular architectures and the modulation of peptide function. These transformations are broadly categorized into those mediated by transition metals and those employing small organic molecules, or organocatalysts.

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound Derivatives

Transition metal catalysis provides powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and its application to amino acid derivatives has been a subject of intense research. sioc-journal.cnmdpi.comnih.goveie.gr While direct cross-coupling on the Mdha residue itself is an emerging area, the principles established with related substrates highlight the significant potential for such transformations.

Palladium-catalyzed cross-coupling reactions have become indispensable in organic synthesis for their ability to form C-C and C-N bonds with high efficiency and selectivity. numberanalytics.comnih.gov In the context of amino acids, palladium catalysis has been used for the arylation of C(sp³)–H bonds. For instance, a palladium-catalyzed monoarylation of the β-methyl C(sp³)–H bond of an alanine (B10760859) derivative has been developed, providing a direct route to β-aryl-α-amino acids with complete retention of chirality. researchgate.net This type of reaction underscores the capability of palladium catalysts to functionalize amino acid side chains.

Another relevant transformation is the synthesis of N-methyl-tryptophan derivatives (D-Abrines) through a palladium-catalyzed reaction involving ortho-iodoanilines and N-Boc-N-methylalanyl-substituted precursors derived from serine. researchgate.netresearchgate.net Since serine is a common precursor to dehydroalanine via dehydration, this pathway illustrates a synthetically powerful connection between palladium catalysis and the building blocks of Mdha. Although direct palladium-catalyzed cross-coupling on the double bond of an Mdha residue within a peptide is not yet widely documented, the established reactivity suggests plausible pathways, such as Heck or Suzuki-Miyaura reactions, to introduce novel substituents at the β-position.

Table 1: Example of Palladium-Catalyzed Monoarylation of an Alanine Derivative This table illustrates a reaction analogous to potential transformations of Mdha derivatives, showcasing the capabilities of palladium catalysis in amino acid modification.

| Catalyst/Ligand System | Substrate | Coupling Partner | Product | Yield | Reference |

| Pd(OAc)₂, 8-Aminoquinoline | N-Ac-Ala-OR | Aryl Iodide | N-Ac-β-Aryl-Ala-OR | High | researchgate.net |

Copper and rhodium complexes are also prominent catalysts in organic synthesis. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has been utilized in the study of peptides containing Mdha. google.com In the biosynthesis of modified microcystins, non-natural amino acids featuring alkyne or azide (B81097) handles can be incorporated. nih.gov These handles can then undergo highly efficient and selective copper-catalyzed cycloaddition reactions with corresponding probes, demonstrating a powerful method for peptide modification and labeling. nih.gov

Rhodium catalysts are well-known for their utility in asymmetric hydrogenations and C-H functionalization. While specific applications directly targeting the Mdha residue are not extensively reported, rhodium-catalyzed reactions on related systems are common. For example, rhodium(II) catalysts are effective in transformations involving diazocarbonyl compounds. pkusz.edu.cn Furthermore, chiral rhodium complexes have been successfully used for the asymmetric amination of allylic compounds, highlighting their potential for controlling stereochemistry in the formation of C-N bonds. nih.gov

Table 2: Examples of Clickable Amino Acids for Peptide Modification via Copper Catalysis This table showcases substrates used in CuAAC reactions to modify complex peptides that often contain the this compound residue.

| Clickable Amino Acid | Functional Group | Reaction Type | Application Context | Reference |

| O-propargyl-L-Tyrosine | Alkyne | CuAAC | Visualization of microcystin synthesis | nih.gov |

| 4-azidophenylalanine | Azide | CuAAC | Visualization of microcystin synthesis | nih.gov |

| N-propargyloxy-carbonyl-L-lysine | Alkyne | CuAAC | Visualization of microcystin synthesis | nih.gov |

Organocatalytic Modulations of this compound Reactivity

Organocatalysis, which uses small, metal-free organic molecules to accelerate chemical reactions, has emerged as a major pillar of chemical synthesis, often providing complementary reactivity to metal catalysis. umb.educhimia.ch For a substrate like Mdha, organocatalysts can activate the molecule towards nucleophilic attack in a controlled and often stereoselective manner.

The reactivity of the Mdha residue is significantly influenced by pH. The conjugate addition of thiols to microcystins, for example, is a reversible, base-catalyzed process. acs.org This demonstrates that Lewis bases can modulate the reactivity of the Michael acceptor system within Mdha.

Chiral Brønsted acids, such as phosphoric acids derived from BINOL, are powerful organocatalysts capable of activating electrophiles, including α,β-unsaturated carbonyl compounds, toward asymmetric nucleophilic attack. nih.govkaist.ac.kr By protonating the carbonyl oxygen of the Mdha residue, a chiral Brønsted acid can lower the LUMO of the conjugated system, enhancing its electrophilicity. This activation, occurring within a chiral environment, can guide an incoming nucleophile to attack one face of the double bond preferentially, enabling the enantioselective synthesis of β-substituted N-methylamino acids. nih.govlibretexts.org Such catalysts have been successfully applied in a wide range of conjugate addition reactions to cyclic enones and other Michael acceptors. mdpi.com

Table 3: Representative Transformations Mediated by Chiral Brønsted Acid Catalysis on α,β-Unsaturated Systems This table outlines reactions on systems analogous to this compound, illustrating the potential of this catalytic strategy.

| Catalyst Type | Reaction Type | Substrate Type | Product Type | Key Feature | Reference |

| Chiral Phosphoric Acid | Mannich Reaction | Imines | β-Amino Carbonyls | High Enantioselectivity | nih.gov |

| Chiral Phosphoric Acid | Friedel-Crafts Alkylation | Indoles, Pyrroles | β-Heteroaryl Carbonyls | Imine/Carbonyl Activation | nih.gov |

| Chiral Phosphoramide | [2+2] Photocycloaddition | α,β-Unsaturated Ketones | Chiral Cyclobutanes | Excited-State Catalysis | kaist.ac.kr |

N-Heterocyclic carbenes (NHCs) are a versatile class of organocatalysts known for their ability to generate unique nucleophilic intermediates, most notably through "umpolung" or polarity inversion. rsc.orgrsc.orgnih.gov NHCs can react with α,β-unsaturated systems like Mdha in several ways.

One potential pathway involves the nucleophilic addition of the NHC to the β-position of the Mdha double bond. This generates a homoenolate equivalent, a powerful nucleophilic intermediate that can subsequently react with various electrophiles. This mode of activation opens up reaction pathways that are complementary to the inherent electrophilicity of the Mdha residue. While the majority of NHC-catalyzed reactions have utilized aldehydes as substrates to form the key Breslow intermediate, their application to Michael acceptors is a well-established field. rsc.orgnih.gov The application of NHC catalysis to Mdha derivatives could therefore provide novel routes to complex, functionalized amino acid structures.

Table 4: Potential N-Heterocyclic Carbene (NHC) Catalyzed Reactions with Michael Acceptors This table describes general NHC-catalyzed reactions and their potential application to an this compound substrate.

| NHC-Generated Intermediate | Reaction with Michael Acceptor | Potential Electrophile | Potential Product with Mdha Substrate | Reference |

| Homoenolate Equivalent | Conjugate Addition | Aldehyde | γ-Lactam Precursor | rsc.org |

| Acyl Anion Equivalent | Michael-Aldol Annulation | α,β-Unsaturated Aldehyde | Substituted Cyclopentane | nih.gov |

| Breslow Intermediate | Michael Addition | Mdha as Electrophile | γ-Keto Ester Derivative | nih.gov |

Rearrangements and Fragmentation Pathways of this compound

The unique electronic and steric properties of the this compound (Mdha) residue, characterized by the α,β-unsaturation within an N-acylamino acid framework, predispose it to a variety of rearrangement and fragmentation reactions. These transformations, which can be initiated through pericyclic, photochemical, or thermal means, are fundamental to both its synthetic utility and its role in the degradation of natural products.

Pericyclic Rearrangements and Electrocyclic Reactions

Pericyclic reactions, which proceed through a concerted, cyclic transition state, represent a significant class of transformations for dehydroamino acids. The electron-deficient nature of the double bond in N-acyldehydroalanines allows them to participate as dienophiles in cycloaddition reactions.

Diels-Alder Reactions

N-acyldehydroalanine derivatives serve as effective dienophiles in [4+2] cycloaddition reactions. A notable example is the inverse electron demand aza-Diels-Alder reaction, where dehydroalanine esters, acting as electron-rich dienophiles, react with 1,2-diaza-1,3-dienes. benthamdirect.comingentaconnect.com This reaction proceeds efficiently in refluxing acetonitrile (B52724) without the need for special activation, yielding unprecedented α,α-disubstituted tetrahydropyridazine amino acids. benthamdirect.comingentaconnect.com

In the realm of biosynthesis, a formal enzyme-catalyzed aza-Diels-Alder reaction is a key step in the formation of thiopeptide antibiotics. nih.govosti.govpnas.org In this process, two dehydroalanine (Dha) residues within a precursor peptide react to form a central pyridine (B92270) or dehydropiperidine heterocycle. pnas.orgnih.govpnas.org One Dha residue functions as the dienophile, while a second Dha-containing peptide segment, following an enzyme-catalyzed tautomerization of the amide linkage to a conjugated iminol, serves as the aza-diene component. nih.gov This biocatalytic [4+2] cycloaddition highlights nature's use of pericyclic chemistry to construct complex molecular architectures from dehydroalanine precursors. osti.govpnas.org

| 1,2-Diaza-1,3-diene (Diene) | Dehydroalanine Ester (Dienophile) | Reaction Conditions | Product (Tetrahydropyridazine Amino Acid Derivative) | Yield |

|---|---|---|---|---|

| N-Benzylidene-N'-(4-methylbenzoyl)hydrazine | N-Boc-dehydroalanine methyl ester | Acetonitrile, Reflux | Methyl 2-(tert-butoxycarbonylamino)-1,2,3,6-tetrahydro-1-(4-methylbenzoyl)-6-phenylpyridazine-2-carboxylate | Excellent |

| N-(4-Chlorobenzylidene)-N'-(4-methylbenzoyl)hydrazine | N-Boc-dehydroalanine methyl ester | Acetonitrile, Reflux | Methyl 2-(tert-butoxycarbonylamino)-6-(4-chlorophenyl)-1,2,3,6-tetrahydro-1-(4-methylbenzoyl)pyridazine-2-carboxylate | Excellent |

Electrocyclic Reactions

While less common than cycloadditions, dehydroalanine systems can participate in electrocyclic reactions. These reactions involve the formation or breaking of a single σ-bond within a single conjugated π-system. nih.gov For instance, strategies for peptide labeling have utilized the intramolecular tandem 6π electrocyclization of an azatriene Schiff base, which can be formed from related amino acid structures. nih.gov This indicates the potential for this compound derivatives, upon conversion to a suitable conjugated system, to undergo such ring-closing reactions.

Photochemical and Thermal Transformations of this compound Systems

The conjugated system of this compound is susceptible to both photochemical and thermal activation, leading to isomerizations, cyclizations, and bond cleavage.

Photochemical Transformations

The Mdha residue is often a primary site of transformation during the photodegradation of complex natural products like microcystins. researchgate.netnih.gov The unsaturated bond in the Mdha moiety is susceptible to attack by photochemically produced reactive intermediates. nih.gov This can lead to a variety of reactions, including bond cleavage and residue oxidation. researchgate.net

In synthetic systems, the photochemistry of N-acyl-α-dehydroarylalanine derivatives has been studied in detail. Upon irradiation in polar solvents like methanol, these compounds can undergo complex cyclization reactions. clockss.org The specific products formed are highly dependent on the nature of the substituents on the nitrogen and the aryl group. For example, N-acetyl-α-dehydro(phenyl)alanine amides can yield isoquinolines and 1-azetines, while replacing the amide with an ester can selectively produce isoquinoline (B145761) derivatives. clockss.org The introduction of larger aromatic systems, such as a phenanthryl group, can significantly enhance the efficiency of photocyclization to form dibenzo[f,h]isoquinoline or dihydrodibenzoquinolinone derivatives. clockss.org Furthermore, visible-light photoredox catalysis has emerged as a mild and selective method for the functionalization of dehydroamino acid residues. rsc.org

A fundamental photochemical process for unsaturated systems is E/Z isomerization. For α,β-unsaturated compounds, UV irradiation can promote the conversion from the typically more stable E isomer to the Z isomer, establishing a photostationary state. nih.govmdpi.com This process is reversible, with the Z isomer often reverting to the E isomer thermally. beilstein-journals.orglongdom.org

| Reactant | Irradiation Conditions | Solvent | Major Product(s) |

|---|---|---|---|

| (Z)-N-Acetyl-α-dehydro(phenyl)alaninamide | > 280 nm | Methanol | Isoquinoline and 1-Azetine derivatives |

| (Z)-N-Acetyl-α-dehydro(phenyl)alanine methyl ester | > 280 nm | Methanol | 3-Methoxycarbonyl-1-methylisoquinoline |

| (Z)-N-Acetyl-α-dehydro(9-phenanthryl)alanine tert-butyl ester | > 280 nm | Methanol | Dibenzo[f,h]isoquinoline derivative |

Thermal Transformations

Thermal conditions can also induce significant rearrangements in this compound systems. One key reaction is β-elimination. For example, attempts to synthesize N-tert-butyloxycarbonyl-N-methyl-O-benzylserine via methylation at room temperature can result in the formation of the this compound derivative as a major byproduct through thermal elimination. cdnsciencepub.com This indicates that precursors with a suitable leaving group at the β-position readily eliminate to form the α,β-unsaturated system under thermal influence.

Thermal Z → E isomerization is a characteristic reaction of many photoswitches and unsaturated systems. longdom.orgrsc.org For molecules containing a C=C double bond, the less stable Z isomer, often produced photochemically, will thermally revert to the more stable E isomer. mdpi.com The rate of this thermal isomerization is dependent on the solvent and temperature, and the activation energy for this process can be determined experimentally. longdom.orgmdpi.com For this compound, this intrinsic tendency towards the more stable geometric isomer is a key consideration in its synthesis and handling.

Spectroscopic and Advanced Analytical Methodologies for N Methyldehydroalanine Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of molecules containing N-Methyldehydroalanine. mdpi.com Both one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments are employed to piece together the complex architecture of these natural products. nih.govsinica.edu.twresearchgate.net The complete assignment of proton and carbon resonances is a critical first step, often revealing the molecular environment of the Mdha residue and its neighboring amino acids. researchgate.net

Multi-dimensional NMR provides a powerful avenue for resolving spectral overlap and establishing connectivity between atoms, which is crucial for molecules as complex as microcystins. nationalmaglab.org These experiments expand the spectral information into two or more dimensions, revealing correlations between different nuclei.

Two-dimensional (2D) NMR techniques are fundamental for tracing the covalent framework of this compound derivatives.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.eduyoutube.com In the context of Mdha-containing peptides, COSY spectra are instrumental in identifying the spin systems of individual amino acid residues by revealing proton-proton correlations within each residue. sinica.edu.tw

HSQC (Heteronuclear Single Quantum Coherence): This is a proton-detected heteronuclear correlation experiment that shows correlations between protons and directly attached carbons (¹JCH coupling). sdsu.eduyoutube.com It is highly sensitive and allows for the direct assignment of a proton signal to its corresponding carbon atom. For Mdha derivatives, HSQC is vital for assigning the specific carbon signals of the dehydroalanine (B155165) moiety and other residues. core.ac.ukcore.ac.uknih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH and ³JCH). sdsu.eduyoutube.com HMBC is critical for piecing together the different amino acid residues by showing connectivity across peptide bonds. For instance, it can show a correlation from an amide proton of one residue to the carbonyl carbon of the preceding residue, thus establishing the amino acid sequence. core.ac.uknih.govuio.no

The combined interpretation of COSY, HSQC, and HMBC data allows for the step-by-step assembly of the molecular structure. For example, in the structural elucidation of microcystin (B8822318) variants, these techniques were used to identify and connect the various amino acid spin systems, including the characteristic signals of the Adda (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyl-deca-4,6-dienoic acid) and Mdha residues. sinica.edu.twcore.ac.uknih.gov

Table 1: Application of 2D NMR Techniques in the Analysis of a Hypothetical Mdha-Containing Peptide Fragment

| NMR Technique | Information Gained | Example Application |

|---|---|---|

| COSY | Shows ³JHH correlations (proton-proton coupling) | Identifies the spin system of an Alanine (B10760859) residue adjacent to the Mdha by correlating the α-proton with the β-methyl protons. |

| HSQC | Shows ¹JCH correlations (direct proton-carbon attachment) | Assigns the ¹³C chemical shifts for the vinylic protons of the Mdha residue. |

| HMBC | Shows ²JCH and ³JCH correlations (long-range proton-carbon coupling) | Establishes the peptide bond between Mdha and an adjacent D-Alanine by showing a correlation from the D-Ala amide proton to the Mdha carbonyl carbon. |

While COSY, HSQC, and HMBC experiments define the covalent bonding of a molecule, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide information about the spatial proximity of atoms, which is essential for determining the three-dimensional structure and conformation. columbia.edunanalysis.com

The Nuclear Overhauser Effect (NOE) arises from dipole-dipole interactions between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. nanalysis.com

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY is similar to NOESY but is particularly useful for medium-sized molecules where the standard NOE may be zero or very weak. columbia.edu In ROESY spectra, the cross-peaks and diagonal peaks have opposite phases, which helps in their identification. columbia.edu This technique has been successfully applied to support the assignment of stereochemistry and to confirm the 3D solution structure of microcystins by observing correlations between amide protons and other parts of the molecule, consistent with established structural models. researchgate.netcore.ac.uknih.gov These analyses can reveal the spatial orientation of the Mdha side chain relative to the rest of the peptide ring. researchgate.net

Table 2: Conformational Insights from NOESY/ROESY in Mdha Research

| Technique | Key Information | Example Finding |

|---|---|---|

| NOESY | Detects through-space correlations for small or large molecules. columbia.edu | Observation of cross-peaks between the aromatic protons of a phenylalanine residue and the methyl protons of the Mdha residue, indicating a folded conformation where these groups are in close proximity. rsc.org |

| ROESY | Detects through-space correlations, effective for medium-sized molecules. columbia.edu | ROESY correlations between specific amide protons were consistent with the known saddle-shaped, compact structure of microcystin-LR, confirming the relative stereochemistry. researchgate.net |

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in non-crystalline or insoluble states, such as large protein assemblies, membrane-bound peptides, or amyloid fibrils. nih.govvanderwellab.org For Mdha-containing systems that are part of such large complexes, ssNMR can provide atomic-level information that is inaccessible to solution-state NMR.

By using techniques like Magic-Angle Spinning (MAS), ssNMR can average out the anisotropic interactions that cause broad lines in solid samples, leading to high-resolution spectra. vanderwellab.org Selective isotope labeling, where specific amino acids are enriched with ¹³C or ¹⁵N, is often employed to simplify the complex spectra of large biomolecules and to focus on specific regions, such as the Mdha residue and its immediate environment. nih.gov Studies have demonstrated the use of ssNMR to probe intermolecular contacts, for example, between an Mdha-containing inhibitor and lipid membranes, by observing NOESY cross-peaks that are only present when the sample is in a specific physical state (e.g., liquid-crystalline phase). rsc.org

Multi-Dimensional NMR for Structural Elucidation of this compound Derivatives

Mass Spectrometry (MS) Techniques in this compound Analysis

Mass spectrometry is a critical analytical tool that provides information about a molecule's mass and, through fragmentation, its structure. mdpi.com In the study of this compound, MS is often coupled with liquid chromatography (LC-MS) to analyze complex mixtures containing Mdha derivatives like microcystins. lcms.cz

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition and confirming the molecular formula of a compound. mdpi.com Techniques like Time-of-Flight (TOF) and Orbitrap mass analyzers are commonly used for this purpose.

For novel or suspected Mdha-containing compounds, obtaining an accurate mass is a crucial step in their identification. For example, HR-ESI-TOF-MS (High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry) has been used to suggest the molecular formulae of new microcystin variants by matching the experimentally measured mass of the pseudomolecular ion (e.g., [M+H]⁺ or [M+Na]⁺) with a calculated mass to within a very small error margin (typically < 5 ppm). core.ac.uknih.gov This high accuracy allows researchers to distinguish between compounds with very similar nominal masses but different elemental compositions, thus providing strong evidence for the proposed structure before undertaking the more time-consuming full NMR elucidation. mdpi.com The combination of LC with HRMS/MS (tandem mass spectrometry) further allows for the determination of molecular formulae for both the intact precursor ion and its various fragment ions, adding another layer of confidence to the structural assignment. mdpi.commdpi.com

Table 3: Example of HRMS Data for an Mdha-Containing Peptide

| Ion | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) | Mass Error (ppm) | Deduced Molecular Formula |

|---|

This data is illustrative, based on findings for a microcystin variant containing a homotyrosine residue in addition to other standard and non-standard amino acids. core.ac.uk

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Sequence Determination

Tandem mass spectrometry (MS/MS) is an indispensable tool for sequencing peptides and characterizing post-translational modifications, including the presence of Mdha. mdpi.com In MS/MS, precursor ions are selected and subjected to fragmentation through methods like collision-induced dissociation (CID), with the resulting product ions being analyzed to reveal structural information. mdpi.com This technique has been extensively applied to the study of microcystins (MCs), a class of cyclic heptapeptides where Mdha is a common residue at position 7. scielo.org.mxresearchgate.netnih.gov

The fragmentation of Mdha-containing peptides follows distinct pathways that yield characteristic ions, aiding in its identification and localization within a peptide sequence. For instance, in the analysis of various microcystin congeners, a product ion with a mass-to-charge ratio (m/z) of 213 is frequently observed. mdpi.comosti.gov This ion is identified as the dipeptide fragment [Glu-Mdha+H]⁺, resulting from the cleavage of the peptide backbone linking glutamic acid (Glu) and Mdha. mdpi.com The detection of this specific fragment provides strong evidence for the presence and position of the Mdha residue adjacent to a glutamic acid residue. mdpi.commdpi.com

Another key fragmentation pattern involves the Adda residue, another non-standard amino acid found in microcystins. A dominant fragment ion at m/z 135 is often generated, corresponding to a portion of the Adda side chain, which helps to confirm the class of the compound being analyzed. mdpi.comscielo.org.mxnih.gov By analyzing the complete series of fragment ions, researchers can piece together the amino acid sequence. For example, in the analysis of MC-FAba, a fragment ion series starting from Adda′-Glu-Mdha (m/z 375) was used to deduce the full peptide sequence. mdpi.com The ability to differentiate Mdha-containing microcystins from isomers containing other residues like dehydrobutyrine (Dhb) can be challenging as they are isobaric, sometimes requiring additional techniques beyond standard CID for unambiguous identification. osti.gov

| Precursor Molecule Type | Characteristic Fragment Ion (m/z) | Inferred Structural Moiety | Source(s) |

| Microcystins (e.g., MC-LR, MC-LA) | 213 | [Glu-Mdha+H]⁺ | mdpi.comosti.gov |

| Microcystins | 135 | [phenyl-CH₂-CH(OCH₃)]⁺ (from Adda residue) | scielo.org.mxmdpi.com |

| Microcystins (e.g., MC-FAba) | 375 | Adda′-Glu-Mdha | mdpi.com |

Ion Mobility-Mass Spectrometry (IM-MS) for Conformational Characterization

Ion Mobility-Mass Spectrometry (IM-MS) has emerged as a powerful technique for investigating the conformational properties of molecules, including peptides containing Mdha. nih.govchemrxiv.org IM-MS separates ions in the gas phase based not only on their mass-to-charge ratio but also on their size, shape, and charge distribution, a property known as the collision cross-section (CCS). chemrxiv.orgmdpi.com This additional dimension of separation allows for the differentiation of isomers (both constitutional and conformational) and provides insights into the three-dimensional structure of ions. mdpi.comnih.gov

For peptides, which can exist as a population of different conformers, IM-MS can reveal these conformational preferences. chemrxiv.org The technique is particularly valuable for studying intrinsically disordered proteins and peptides, which lack a stable tertiary structure. nih.gov When applied to Mdha-containing peptides, such as lanthipeptides, IM-MS can effectively separate constitutional isomers that may not be resolvable by conventional liquid chromatography. nih.gov For example, trapped ion mobility spectrometry (TIMS), a type of IM-MS, has been successfully used to distinguish between lanthipeptide isomers, highlighting its utility in complex peptide analysis. nih.gov

Furthermore, IM-MS can detect subtle changes in a peptide's conformation upon binding to other molecules. nih.govchemrxiv.org By measuring the CCS of a peptide in its free and bound states, researchers can identify conformational shifts induced by molecular interactions. nih.gov This capability positions IM-MS as a key tool for exploring the structural effects of the Mdha residue on peptide folding and its interactions with biological targets.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman spectroscopy, provides detailed information about a molecule's structure by probing its molecular vibrations. europeanpharmaceuticalreview.com These two techniques are complementary: IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of laser light from vibrations that cause a change in the molecule's polarizability. nih.gov Consequently, IR is particularly sensitive to polar functional groups like O-H and N-H, while Raman is effective for analyzing non-polar, symmetric bonds such as C=C and C-S. nih.govmdpi.com

Characteristic Vibrational Modes of the Dehydroalanine Moiety

The dehydroalanine moiety within the this compound residue possesses several characteristic vibrational modes that can be identified using IR and Raman spectroscopy. The presence of the C=C double bond is a key feature. Its stretching vibration gives rise to a characteristic band in the Raman spectrum. nih.gov Other important vibrations include the stretching of the carbonyl group (C=O) of the amide bond and the bending and stretching modes associated with the N-methyl and other amide groups.

In a study of an this compound analogue, N-acetyl-N-methyldehydroalanine N'-methylamide, specific vibrational modes were analyzed. The planarity resulting from the π-electron conjugation between the Cα=Cβ double bond and the C-terminal amide group is a key structural feature influencing its vibrational properties. researchgate.net

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Method | Notes |

| C=C Stretch | ~1650 - 1680 | Raman | Characteristic of the dehydro- (B1235302) moiety. |

| Amide I (C=O Stretch) | ~1630 - 1680 | IR, Raman | Sensitive to conformation and hydrogen bonding. |

| Amide II (N-H Bend, C-N Stretch) | ~1510 - 1570 | IR | Strong in IR, weak in Raman for secondary amides. |

| C-N Stretch (N-methyl) | ~1100 - 1300 | IR, Raman | Associated with the N-methyl group. |

Conformational Studies via Vibrational Spectroscopy of this compound

Vibrational spectroscopy can be employed to study the conformational preferences of peptides containing this compound. The frequencies of certain vibrational modes, particularly the Amide I band, are sensitive to the secondary structure and local conformation of the peptide backbone.

Research on this compound derivatives has shown that the residue has a significant influence on the conformation of the adjacent peptide bond. Specifically, the this compound residue promotes a cis configuration of the N-terminal tertiary amide bond. researchgate.net This preference is attributed to the stabilizing effect of π-electron conjugation that arises from the planar arrangement of the Cα=Cβ double bond and the amide group. researchgate.net This unique feature, where the dehydroamino acid structure encourages a cis-amide bond, is a critical aspect of its structural chemistry that can be investigated and confirmed using vibrational techniques. researchgate.net

X-ray Crystallography and Diffraction Studies

X-ray crystallography is a definitive technique for determining the three-dimensional atomic structure of a crystalline molecule. uhu-ciqso.esoxcryo.com By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, it is possible to calculate the positions of individual atoms, as well as bond lengths and angles, with high precision. oxcryo.comaps.org

Single-Crystal X-ray Diffraction for Absolute Configuration Determination of this compound Analogues

Single-crystal X-ray diffraction is the gold standard for determining the absolute configuration of chiral molecules. This technique has been successfully applied to analogues of this compound, providing unambiguous proof of their stereochemistry and detailed conformational data.